molecular formula C6H8F3N B6158539 6,6,6-trifluorohexanenitrile CAS No. 693-10-7

6,6,6-trifluorohexanenitrile

Cat. No.: B6158539
CAS No.: 693-10-7
M. Wt: 151.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6,6-Trifluorohexanenitrile is a fluorinated nitrile compound characterized by a hexane backbone with three terminal fluorine atoms and a nitrile (-C≡N) functional group. Its molecular formula is C₆H₈F₃N, and it is synthesized via free-radical addition of trifluoroacetonitrile (CF₃CN) to ethylene at elevated temperatures (350–450 °C) . The compound’s trifluoromethyl group imparts strong electron-withdrawing effects, enhancing the electrophilicity of the nitrile carbon. This property makes it valuable in organic synthesis, particularly as a building block for fluorine-containing heterocycles, pharmaceuticals, and materials science applications .

Properties

CAS No.

693-10-7

Molecular Formula

C6H8F3N

Molecular Weight

151.1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

6,6,6-Trifluorohexanenitrile can be synthesized through various methods. One common approach involves the reaction of hexanenitrile with a fluorinating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete fluorination.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of hexanenitrile and the fluorinating agent into the reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation and other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6,6,6-Trifluorohexanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to amines or other reduced forms.

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

6,6,6-Trifluorohexanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6,6-trifluorohexanenitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

5,5,6,6,6-Pentafluorohexanenitrile (CAS 252949-44-3)

  • Molecular Formula : C₆H₆F₅N
  • Key Differences :
    • Contains two additional fluorine atoms at the C5 position.
    • Higher fluorine content increases electronegativity and thermal stability but reduces boiling point compared to 6,6,6-trifluorohexanenitrile.
    • Enhanced lipophilicity makes it more suitable for applications requiring hydrophobic interactions, such as fluorinated surfactants or drug delivery systems .
  • Reactivity : The pentafluoro substitution further activates the nitrile group toward nucleophilic attack, though steric hindrance at C5 may limit some reactions.

6-Aminohexanenitrile (CAS 2432-74-8)

  • Molecular Formula : C₆H₁₂N₂
  • Key Differences: Replaces the trifluoromethyl group with an amino (-NH₂) group. The amino group introduces polarity and basicity, enabling participation in condensation reactions (e.g., polyamide synthesis). Lacks fluorine-induced electron withdrawal, resulting in lower electrophilicity at the nitrile carbon .
  • Applications : Primarily used as a precursor for nylon-6 or pharmaceuticals, contrasting with this compound’s role in fluorinated materials.

6,6,6-Tris(difluoramino)hexanenitrile (Compound 39)

  • Structure : Features three -N(F)₂ groups instead of -CF₃.
  • Key Differences: Difluoramino groups are highly energetic and explosive, limiting practical use compared to the safer trifluoro derivative. Exhibits extreme sensitivity to shock and heat, making it unsuitable for standard synthetic workflows .
  • Applications : Primarily of interest in energetic materials research, unlike this compound’s broader synthetic utility.

2-((Diphenylmethylene)amino)-6,6,6-Trifluorohexanenitrile (Compound 22)

  • Structure: A derivative with a diphenylmethylene-protected amino group at C2.
  • Key Differences :
    • The protective group stabilizes intermediates in carboimination reactions, enabling selective alkene functionalization.
    • Demonstrates the parent compound’s versatility in forming complex architectures through tandem reactions .

Comparative Data Table

Compound Molecular Formula Fluorine Atoms Functional Groups Key Properties Applications
This compound C₆H₈F₃N 3 Nitrile (-C≡N) High electrophilicity, thermal stability Pharmaceuticals, fluorinated polymers
5,5,6,6,6-Pentafluorohexanenitrile C₆H₆F₅N 5 Nitrile Enhanced lipophilicity, lower boiling point Surfactants, hydrophobic coatings
6-Aminohexanenitrile C₆H₁₂N₂ 0 Nitrile, amino (-NH₂) Polar, basic Polyamide precursors, drug synthesis
6,6,6-Tris(difluoramino)hexanenitrile C₆H₆F₆N₃ 6 (as -N(F)₂) Nitrile, difluoramino Explosive, sensitive Energetic materials research

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.